4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL
Description
4-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1261943-49-0) is a phenolic compound featuring a phenylphenol backbone substituted with an N-methylaminocarbonyl group at the 3-position of the distal phenyl ring (Figure 1). This compound is cataloged by Hunan Huateng Pharmaceutical Co., Ltd. (), suggesting its relevance in medicinal intermediates or organic synthesis.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)12-4-2-3-11(9-12)10-5-7-13(16)8-6-10/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBNFODZMCQSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683537 | |
| Record name | 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-49-0 | |
| Record name | 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
4-[3-(N-Methylaminocarbonyl)phenyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(N-Methylaminocarbonyl)phenyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylaminocarbonyl groups play crucial roles in its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Phenol group: Provides acidity and hydrogen-bonding capability.
- Aromatic system : Enhances stability and π-π stacking interactions.
Comparison with Structurally Similar Compounds
Structural Isomers
2-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1261943-43-4) is a positional isomer of the target compound, differing in the substitution pattern: the phenol group is at the 2-position instead of the 4-position ().
Impact of Substitution :
- 4-Substitution: Maximizes resonance stabilization of the phenol group.
- 2-Substitution : Introduces steric hindrance near the hydroxyl group, possibly reducing reactivity.
Halogenated Derivatives
3-Chloro-5-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1262003-10-0) replaces a hydrogen atom on the phenol ring with a chloro group (). Halogenation enhances lipophilicity and may improve membrane permeability in drug candidates.
Functional Implications :
- Bioactivity : Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.
Functional Group Variants
Methylcarbamate Derivatives (e.g., Phenol, 3-(1-methylethyl)-, methylcarbamate; CAS: 64-00-6) replace the amide group with a carbamate (). Carbamates are hydrolytically stable compared to amides, making them favorable in prodrug formulations.
Comparison of Functional Groups :
- Amides : Participate in strong hydrogen bonding but are susceptible to enzymatic cleavage.
- Carbamates : More resistant to hydrolysis, extending half-life in biological systems.
Biological Activity
4-[3-(N-Methylaminocarbonyl)phenyl]phenol, a phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
The biological activity of this compound primarily involves the modulation of cellular pathways associated with cancer cell proliferation, apoptosis, and migration. Studies indicate that this compound may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-1080 (fibrosarcoma) cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
- Induction of Apoptosis : Treatment with this compound leads to an increase in the Bax/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways . This effect is mediated through mitochondrial pathways, enhancing caspase activity which is pivotal in executing apoptosis.
- Reduction of Invasiveness : The compound significantly reduces the migratory potential of cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation and tumor invasion .
Research Findings
Several studies have investigated the biological activity of this compound, yielding promising results:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. (2022) | MCF-7 | 64-128 | Inhibition of proliferation and migration |
| Kim et al. (2015) | HT-1080 | >200 | Induction of apoptosis via mitochondrial pathways |
| Wang et al. (2021) | A549 (lung cancer) | 25 | Anti-migratory effects |
Case Study: Anticancer Activity
In a notable study by Zhang et al., the compound demonstrated potent anticancer activity against human breast cancer cells (MCF-7). The researchers reported that treatment with concentrations between 64 µM and 128 µM resulted in significant cell death, corroborated by increased expression of TIMP-1 and -2, which inhibit MMPs involved in cell migration .
Additional Findings
Further investigations into the compound's effects on other cancer types have shown that it also exhibits activity against non-small-cell lung cancer (A549) and pancreatic cancer cells (PANC-1), with effective concentrations leading to approximately 50% cell death at 25 µg/mL and 20 µM, respectively .
Safety Profile
While the biological efficacy is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that at higher concentrations (>250 µM), the compound does not induce general toxicity in HT-1080 cells, suggesting a favorable safety margin for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
